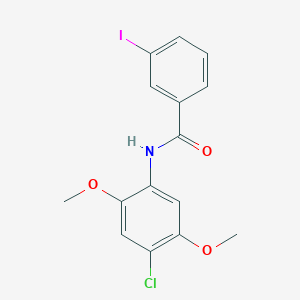
N-(4-chloro-2,5-dimethoxyphenyl)-3-iodobenzamide
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-3-iodobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and two methoxy groups on the phenyl ring, and an iodine atom on the benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-iodobenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 3-iodobenzoic acid.
Formation of Intermediate: The 4-chloro-2,5-dimethoxyaniline is first reacted with a suitable reagent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3-iodobenzoic acid under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy groups may be oxidized to form corresponding quinones.
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine.
Substitution: The iodine atom on the benzamide moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Probes: It can be used as a probe to study biological processes due to its unique chemical properties.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-iodobenzamide involves its interaction with specific molecular targets. The chloro and methoxy groups may facilitate binding to enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogenic compound with a similar structure but different pharmacological properties.
N-(4-chloro-2,5-dimethoxyphenyl)acetamide: Another benzamide derivative with different functional groups and applications.
Uniqueness: N-(4-chloro-2,5-dimethoxyphenyl)-3-iodobenzamide is unique due to the combination of chloro, methoxy, and iodine substituents, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO3/c1-20-13-8-12(14(21-2)7-11(13)16)18-15(19)9-4-3-5-10(17)6-9/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXDRUCROBOHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)I)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


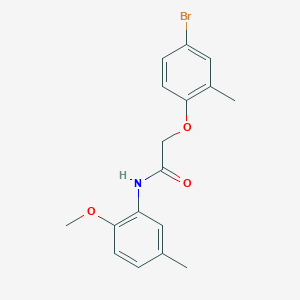
![(4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3737657.png)
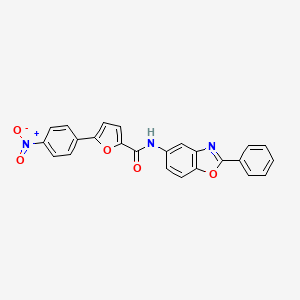

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3737672.png)
![Methyl 4-[3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B3737677.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B3737710.png)
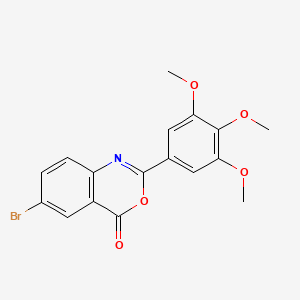
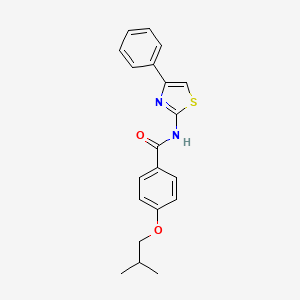
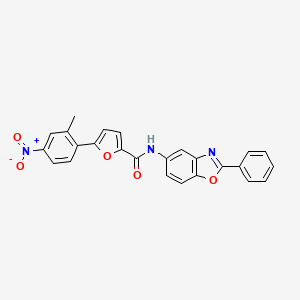

![(2E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE](/img/structure/B3737739.png)
![Methyl 2-[benzyl-(4-methoxyphenyl)sulfonylamino]benzoate](/img/structure/B3737745.png)
![methyl 2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3737752.png)
